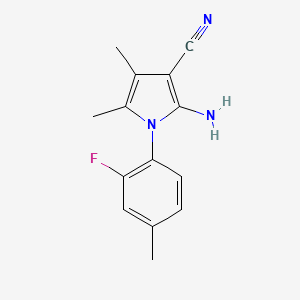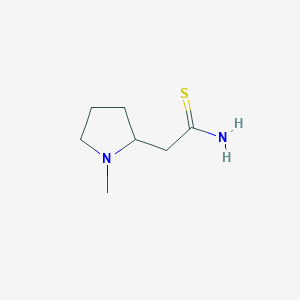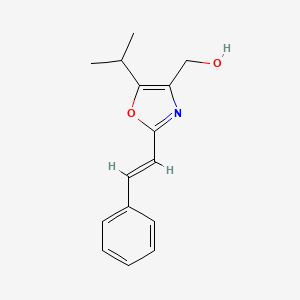
(5-Isopropyl-2-styryloxazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Isopropyl-2-styryloxazol-4-yl)methanol is an organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of an isopropyl group, a styryl group, and a methanol group attached to the oxazole ring
准备方法
The synthesis of (5-Isopropyl-2-styryloxazol-4-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-styryl-4-isopropyl-1,3-oxazole with formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反应分析
(5-Isopropyl-2-styryloxazol-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the styryl group, to form the corresponding saturated derivative.
Substitution: The oxazole ring can participate in electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
(5-Isopropyl-2-styryloxazol-4-yl)methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used as a probe to study biological processes, particularly those involving oxazole-containing molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, such as the production of specialty chemicals and materials.
作用机制
The mechanism by which (5-Isopropyl-2-styryloxazol-4-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The isopropyl and styryl groups may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
相似化合物的比较
(5-Isopropyl-2-styryloxazol-4-yl)methanol can be compared with other similar compounds, such as:
(5-Methyl-2-styryloxazol-4-yl)methanol: This compound has a methyl group instead of an isopropyl group, which may affect its reactivity and biological activity.
(5-Isopropyl-2-phenyl-oxazol-4-yl)methanol: The presence of a phenyl group instead of a styryl group can influence the compound’s chemical properties and applications.
(5-Isopropyl-2-styryloxazol-4-yl)ethanol: The substitution of the methanol group with an ethanol group can alter the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
属性
分子式 |
C15H17NO2 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC 名称 |
[2-[(E)-2-phenylethenyl]-5-propan-2-yl-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C15H17NO2/c1-11(2)15-13(10-17)16-14(18-15)9-8-12-6-4-3-5-7-12/h3-9,11,17H,10H2,1-2H3/b9-8+ |
InChI 键 |
HNIQEGLTRRFWKZ-CMDGGOBGSA-N |
手性 SMILES |
CC(C)C1=C(N=C(O1)/C=C/C2=CC=CC=C2)CO |
规范 SMILES |
CC(C)C1=C(N=C(O1)C=CC2=CC=CC=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


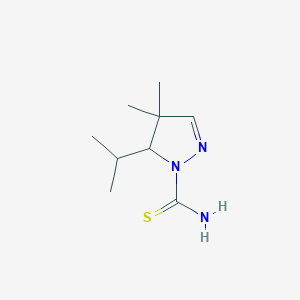
![3-[4-(2-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12889018.png)
![[2-Oxo-3-(4-sulfamoylphenyl)-1,3-oxazolidin-5-yl]methyl benzoate](/img/structure/B12889024.png)
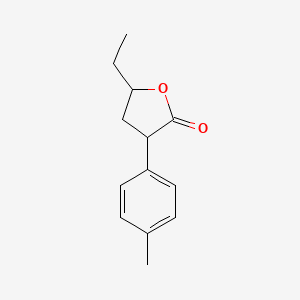
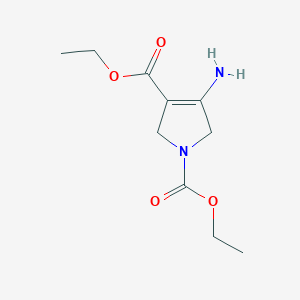
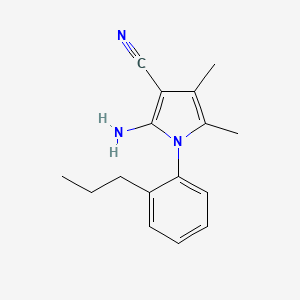

![(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B12889061.png)
